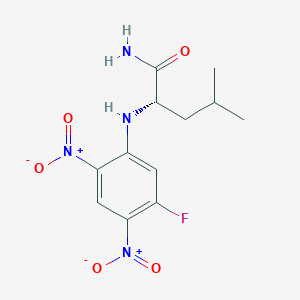

Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide

Descripción general

Descripción

Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide is a chemical compound with the molecular formula C12H15FN4O5 and a molecular weight of 314.27 g/mol . It is commonly used as a labeling reagent in high-performance liquid chromatography (HPLC) for the determination of enantiomeric excess (e.e.) . The compound is characterized by its light yellow to orange crystalline powder form and has a melting point of approximately 170°C .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide typically involves the reaction of L-leucine with 5-fluoro-2,4-dinitroaniline under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to maximize efficiency and minimize waste .

Análisis De Reacciones Químicas

Types of Reactions

Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the nitro groups on the aromatic ring.

Reduction Reactions: The nitro groups can be reduced to amino groups under appropriate conditions, such as using hydrogen gas and a palladium catalyst.

Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

Reduction: Hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst is typically used.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound .

Aplicaciones Científicas De Investigación

HPLC Labeling Reagent

Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide is primarily used as a labeling reagent in High-Performance Liquid Chromatography (HPLC). It is effective for the determination of enantiomeric excess (e.e.) in chiral compounds. The compound reacts with amino acids and peptides, allowing for their separation and quantification based on their optical activity.

Case Studies

- A study demonstrated its utility in analyzing the enantiomeric purity of various amino acids, showcasing its effectiveness in distinguishing between D- and L-amino acids through HPLC methods .

Biochemical Research

In biochemical research, this compound serves as a tool for studying protein interactions and enzyme activities. Its ability to selectively label amino acids makes it valuable in proteomics.

Applications

- Proteomic Analysis : It aids in the identification of post-translational modifications by labeling specific residues within proteins.

- Enzyme Kinetics : Used to investigate the catalytic mechanisms of enzymes by providing insights into substrate binding and turnover rates.

Pharmaceutical Development

This compound has potential applications in drug development, particularly in the design of new therapeutics targeting specific biological pathways.

Research Findings

- Researchers have explored its role as a lead compound for developing inhibitors against certain enzymes involved in metabolic disorders .

Toxicology Studies

The compound's structure allows it to be utilized in toxicological assessments to evaluate the safety profiles of new chemical entities.

Case Studies

- Toxicological studies have been conducted to assess the effects of the compound on cellular systems, providing data on its safety and potential side effects .

Mecanismo De Acción

The mechanism of action of Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide involves its ability to form stable complexes with chiral molecules. The compound interacts with the target molecules through hydrogen bonding and van der Waals forces, allowing for the separation and quantification of enantiomers in a mixture . The molecular targets include amino acids, peptides, and other chiral compounds .

Comparación Con Compuestos Similares

Similar Compounds

Nalpha-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide: A similar compound with the D-enantiomer of leucine.

Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide: Another similar compound with alanine instead of leucine.

Uniqueness

Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide is unique due to its specific interaction with L-leucine, making it highly effective for the determination of enantiomeric excess in compounds containing this amino acid . Its high purity and stability also contribute to its widespread use in analytical chemistry .

Actividad Biológica

Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide is a synthetic compound with significant applications in biochemical research, particularly as a chiral derivatizing agent for amino acids. Its unique structure and properties allow it to play a crucial role in various analytical techniques, especially in determining the enantiomeric excess of amino acids.

- Molecular Formula : C₁₂H₁₅FN₄O₅

- Molecular Weight : 314.27 g/mol

- CAS Number : 178065-29-7

- Melting Point : 170 °C

- Purity : ≥98.0% (by HPLC) .

Biological Activity

Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide exhibits several biological activities, primarily due to its ability to interact with amino acids and proteins. Its biological relevance can be categorized into:

- Chiral Derivatization : This compound is widely used for the chiral derivatization of amino acids, facilitating their separation and analysis through techniques such as High-Performance Liquid Chromatography (HPLC) . The derivatization enhances the detection sensitivity and resolution of enantiomers.

- Cytotoxicity Studies : Research indicates that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar dinitrophenyl derivatives possess significant cytotoxic activity, suggesting potential therapeutic applications .

- Neurochemical Applications : It has been utilized in studies measuring amino acid enantiomers in biological samples, such as serum from patients with late-life depression. This highlights its role in neurochemical research and potential implications in psychiatric disorders .

Case Studies

- Chiral Purity Determination : A study demonstrated the effectiveness of Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide in determining the chiral purity of amino acids using a rapid LC-MS/MS method. The results indicated high specificity and sensitivity in detecting enantiomeric compositions .

- Cytotoxic Effects : In vitro experiments have shown that certain derivatives of dinitrophenyl compounds can induce apoptosis in cancer cells, suggesting a mechanism that may be exploited for developing anticancer agents .

- Amino Acid Profiling : The compound has been employed for profiling amino acids in various biological contexts, providing insights into metabolic changes associated with diseases .

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅FN₄O₅ |

| Molecular Weight | 314.27 g/mol |

| Melting Point | 170 °C |

| Purity | ≥98.0% (by HPLC) |

| CAS Number | 178065-29-7 |

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Chiral Derivatization | Used for separating amino acid enantiomers |

| Cytotoxicity | Exhibits cytotoxic effects on cancer cell lines |

| Neurochemical Research | Measures amino acid enantiomers in clinical samples |

Propiedades

IUPAC Name |

(2S)-2-(5-fluoro-2,4-dinitroanilino)-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN4O5/c1-6(2)3-9(12(14)18)15-8-4-7(13)10(16(19)20)5-11(8)17(21)22/h4-6,9,15H,3H2,1-2H3,(H2,14,18)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCOZOJGXDVGGIK-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00578552 | |

| Record name | N~2~-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178065-29-7 | |

| Record name | N~2~-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide [HPLC Labeling Reagent for e.e. Determination] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.